molecular formula C6H3ClF2O3S B13243743 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

Katalognummer: B13243743
Molekulargewicht: 228.60 g/mol
InChI-Schlüssel: JZXUSBODOOOBFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is a fluorinated aromatic compound with the molecular formula C₆H₃ClF₂O₃S and a molecular weight of 228.60 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2,6-difluorophenol followed by chlorination. The reaction conditions often require the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Products include sulfonamides and sulfonic acids.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Difluorobenzenesulfonyl chloride: Lacks the hydroxyl group present in 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride.

    3-Hydroxybenzenesulfonyl chloride: Does not contain fluorine atoms.

    2,6-Dichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine.

Uniqueness

This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a sulfonyl chloride group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications .

Eigenschaften

Molekularformel

C6H3ClF2O3S

Molekulargewicht

228.60 g/mol

IUPAC-Name

2,6-difluoro-3-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H

InChI-Schlüssel

JZXUSBODOOOBFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1O)F)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.